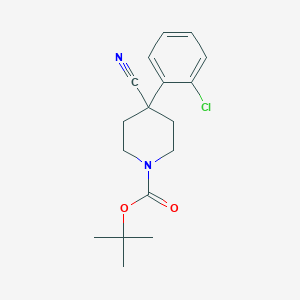

Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a cyanide group, and a chlorophenyl group attached to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzonitrile with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the primary applications of tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate is its potential as an inhibitor of protein kinase B (PKB), which is implicated in several cancers. Compounds that inhibit PKB can modulate signaling pathways crucial for tumor growth and survival. Research indicates that this compound may exhibit selective inhibition of PKB, making it a candidate for cancer treatment strategies targeting this pathway .

Case Study: PKB Inhibition

A study demonstrated that derivatives of the compound were effective in inhibiting PKB activity, leading to reduced tumor cell proliferation in vitro. The compounds showed a favorable metabolic profile compared to other known PKB inhibitors, suggesting their potential for further development as anticancer agents .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. The compound's structure suggests possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Study: Neurotransmitter Modulation

In preclinical models, this compound has been shown to influence neurotransmitter release and receptor activity, indicating its potential role in managing conditions such as anxiety and depression. Further studies are needed to elucidate these effects and their mechanisms .

Synthetic Routes

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the piperidine ring followed by functionalization at the 4-position.

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Ring Formation | Piperidine derivatives | Formation of piperidine core |

| 2 | Alkylation | Tert-butyl bromide | Introduction of tert-butyl group |

| 3 | Cyanation | Sodium cyanide | Formation of cyanide functional group |

| 4 | Chlorination | Chlorinating agents | Introduction of chlorophenyl group |

Physical Properties

The compound exhibits specific physical properties that influence its biological activity:

- Molecular Weight : 320.81 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water

- Melting Point : Data pending further characterization

These properties are crucial for understanding the compound's bioavailability and pharmacokinetics.

Pharmacokinetic Profile

Research indicates that this compound has moderate oral bioavailability with a half-life suitable for therapeutic applications. Studies suggest that modifications to its structure can enhance its pharmacokinetic properties, making it a promising candidate for drug development .

Toxicological Studies

Initial toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicity studies are necessary to ensure safety before clinical trials can commence.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(2-fluorophenyl)-4-cyanopiperidine-1-carboxylate

- Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate

- Tert-butyl 4-(2-methylphenyl)-4-cyanopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties

Biologische Aktivität

Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 218451-34-4

- Molecular Formula : C17H21ClN2O2

- Molecular Weight : 320.81 g/mol

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The mechanism is often explored through structure-activity relationship (SAR) studies, which assess how modifications in the chemical structure influence biological efficacy.

Antimicrobial and Antitumor Properties

Research has indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial and antitumor activities. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy.

Inhibition Studies

In vitro studies have demonstrated that this compound can act as an inhibitor for certain kinases involved in cancer progression. For example, it has been reported that related piperidine derivatives show selective inhibition against protein kinase B (PKB) and other AGC kinases, which are critical in cellular signaling pathways related to growth and survival .

| Compound | Target Kinase | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | PKB | 0.24 | Inhibition of cell proliferation |

| Related Piperidine Derivative | PKA | 0.16 | Inhibition of signaling pathways |

Case Studies

- Antitumor Activity : A study conducted on the effects of similar piperidine compounds on human tumor xenografts in nude mice showed promising results. The compounds significantly inhibited tumor growth at doses well-tolerated by the subjects .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of piperidine derivatives against various bacterial strains. The results indicated that these compounds could effectively inhibit bacterial growth, supporting their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOFRIVCXMGENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617242 | |

| Record name | tert-Butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186347-31-9 | |

| Record name | tert-Butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.